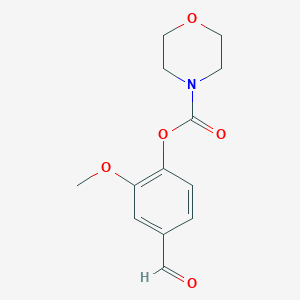

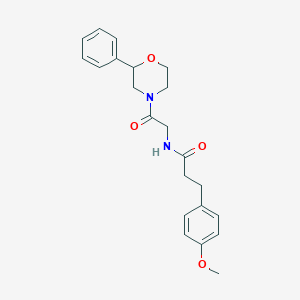

4-Formyl-2-methoxyphenyl morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

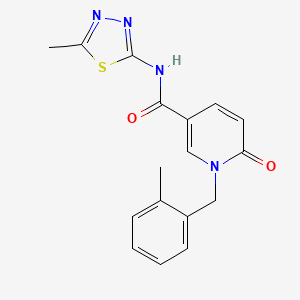

The compound 4-Formyl-2-methoxyphenyl morpholine-4-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature morpholine moieties and methoxyphenyl groups, which are relevant to the analysis of the compound . For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride and the study of a morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate provide insights into the chemical behavior and synthesis of similar structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclization, reduction, and acidification . The synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid and enantiopure Fmoc-protected morpholine-3-carboxylic acid demonstrates the complexity and the need for precise conditions to obtain the desired morpholine derivatives. These methods could potentially be adapted for the synthesis of this compound by considering the functional groups and the reactivity of the starting materials.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings has been elucidated using various spectroscopic techniques such as UV, FT-IR, 1H and 13C NMR spectroscopy . Additionally, X-ray diffraction studies provide detailed information about the crystal structure and the dihedral angles between different rings in the molecule . These techniques would be essential for confirming the structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be inferred from the force degradation study of a morpholinium compound, which showed stability under various conditions except when exposed to H2O2 and UV radiation . This suggests that this compound might also be sensitive to oxidative conditions and photodegradation, which is important for its handling and storage.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be predicted using computational methods such as density functional theory (DFT). For example, the nonlinear optical properties, thermal behavior, and electronic transitions of a morpholine derivative were analyzed using DFT and NBO computations . Similarly, the hyperpolarizability and molecular electrostatic potential (MEP) of another compound were calculated to assess its potential as a nonlinear optical (NLO) material . These computational studies are crucial for understanding the properties of this compound and predicting its behavior in various applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties :

- The compound 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from related starting materials, showcasing the feasibility of creating morpholine derivatives through cyclization reactions and reduction processes (Tan Bin, 2011).

- Synthesis of 2-morpholine carboxylic acid derivatives, including those converted into 1-aza-4-oxabicyclo[3.3.1]non-6-one, demonstrates the chemical versatility and potential for creating novel ring systems (F. King & R. Martin, 1991).

Crystal Structure and Biological Activity :

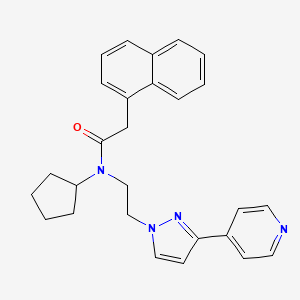

- A study focusing on the synthesis and crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant inhibitory activity against cancer cell lines, indicating potential medical applications (J. Lu et al., 2021).

Molluscicidal Agents :

- The synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, has shown good molluscicidal effect, suggesting its use in pest control (Duan et al., 2014).

Functional Derivatives and Catalytic Activities :

- Functional derivatives of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, including Schiff bases, have been synthesized, showing high catalytic activity in the Suzuki reaction. This suggests their potential in catalysis and organic synthesis (V. Potkin et al., 2019).

Absorption and Spectral Properties in Ionic Liquids :

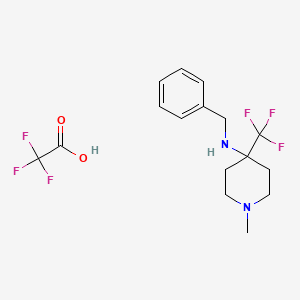

- A study on the absorption and spectral properties of H2S in carboxylate protic ionic liquids, including compounds like N-ethylmorpholine methoxylacetate, suggests their application in gas separation due to low cost and viscosity (Tianxiang Zhao et al., 2018).

Metabolism Study :

- Research on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate provides insights into the metabolic processes and structural transformations of related compounds, which is crucial for pharmaceutical applications (B. Varynskyi & A. Kaplaushenko, 2020).

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-17-12-8-10(9-15)2-3-11(12)19-13(16)14-4-6-18-7-5-14/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRVKWDFUPFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669966 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)

![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)